molecular formula C6H8F5N B13578588 3,3-Difluoro-4-(trifluoromethyl)piperidine

3,3-Difluoro-4-(trifluoromethyl)piperidine

Cat. No.: B13578588
M. Wt: 189.13 g/mol
InChI Key: CNXFKNDRHQKZPA-UHFFFAOYSA-N
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Description

3,3-Difluoro-4-(trifluoromethyl)piperidine is a fluorinated organic compound with the molecular formula C6H8F5N It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of both difluoro and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-4-(trifluoromethyl)piperidine typically involves the introduction of fluorine atoms into the piperidine ring. One common method is the fluorination of piperidine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process requires careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-4-(trifluoromethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into less fluorinated derivatives.

    Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized piperidine derivatives.

Scientific Research Applications

3,3-Difluoro-4-(trifluoromethyl)piperidine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is used in the study of fluorinated analogs of biologically active molecules.

    Industry: The compound is used in the development of advanced materials with unique properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluoro-4-(trifluoromethyl)pyridine: Another fluorinated compound with a similar structure but different ring system.

    4-(Trifluoromethyl)piperidine: Lacks the difluoro substitution but retains the trifluoromethyl group.

Uniqueness

3,3-Difluoro-4-(trifluoromethyl)piperidine is unique due to the combination of difluoro and trifluoromethyl groups on the piperidine ring. This specific arrangement imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications.

Properties

Molecular Formula

C6H8F5N

Molecular Weight

189.13 g/mol

IUPAC Name

3,3-difluoro-4-(trifluoromethyl)piperidine

InChI

InChI=1S/C6H8F5N/c7-5(8)3-12-2-1-4(5)6(9,10)11/h4,12H,1-3H2

InChI Key

CNXFKNDRHQKZPA-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(C1C(F)(F)F)(F)F

Origin of Product

United States

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